molecular formula C9H18N2O B13814840 1,4-Diethylpiperazine-2-carbaldehyde CAS No. 54969-28-7

1,4-Diethylpiperazine-2-carbaldehyde

Cat. No.: B13814840
CAS No.: 54969-28-7
M. Wt: 170.25 g/mol
InChI Key: CXEFEFLODGMEBZ-UHFFFAOYSA-N
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Description

1,4-Diethylpiperazine-2-carbaldehyde is a piperazine derivative featuring ethyl groups at the 1 and 4 positions of the piperazine ring and a carbaldehyde (-CHO) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structure combines the rigidity of the piperazine ring with the reactivity of the aldehyde group, enabling applications in condensation reactions and coordination chemistry.

Properties

CAS No.

54969-28-7

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1,4-diethylpiperazine-2-carbaldehyde

InChI

InChI=1S/C9H18N2O/c1-3-10-5-6-11(4-2)9(7-10)8-12/h8-9H,3-7H2,1-2H3

InChI Key

CXEFEFLODGMEBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(C1)C=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethylpiperazine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1,4-diethylpiperazine with a suitable aldehyde precursor under controlled conditions. For example, the reaction of 1,4-diethylpiperazine with formaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethylpiperazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: 1,4-Diethylpiperazine-2-carboxylic acid.

    Reduction: 1,4-Diethylpiperazine-2-methanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Diethylpiperazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1,4-Diethylpiperazine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the piperazine ring can interact with biological membranes and other macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Analysis

The table below compares 1,4-Diethylpiperazine-2-carbaldehyde with structurally related piperazine derivatives, emphasizing substituents, functional groups, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Applications/Notes Reference
This compound* C₉H₁₇N₂O 169.25 1,4-diethyl, 2-carbaldehyde Aldehyde Intermediate for heterocycles
Piperazine-1,4-dicarbaldehyde C₆H₈N₂O₂ 140.14 1,4-carbaldehyde Aldehyde (two) Xanthene synthesis catalyst
Ethyl 1,4-dibenzylpiperazine-2-carboxylate C₁₈H₂₂N₂O₂ 298.38 1,4-dibenzyl, 2-ester Ester Pharmaceutical intermediate
1,4-Dimethylpiperazine C₆H₁₄N₂ 114.19 1,4-dimethyl None Solvent, catalyst
4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde C₁₈H₁₅N₃OS 329.39 Dibenzothiazepine, carbaldehyde Aldehyde PARP1 inhibitor candidate

*Inferred data based on analogous structures; exact values may vary.

Key Observations:
  • Aldehyde vs. Ester Reactivity : The carbaldehyde group in this compound enables nucleophilic addition reactions, contrasting with the hydrolyzable ester group in Ethyl 1,4-dibenzylpiperazine-2-carboxylate . This makes the former more reactive in forming imines or hydrazones.
  • Complexity vs. Simplicity : Piperazine-1,4-dicarbaldehyde has two aldehyde groups, enabling crosslinking reactions, while this compound’s single aldehyde offers site-specific reactivity.

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